
5-Bromo-7-chloroquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-chloroquinoxaline-2,3-dione is a heterocyclic organic compound that belongs to the quinoxaline family. It is known for its unique structure, which includes both bromine and chlorine atoms attached to the quinoxaline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloroquinoxaline-2,3-dione typically involves the reaction of appropriate quinoxaline derivatives with brominating and chlorinating agents. One common method includes the bromination of 7-chloroquinoxaline-2,3-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .
化学反応の分析
Types of Reactions
5-Bromo-7-chloroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoxaline derivatives, while oxidation may produce quinoxaline-2,3-dione derivatives with additional functional groups.
科学的研究の応用
5-Bromo-7-chloroquinoxaline-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a d-amino acid oxidase (DAAO) inhibitor, which has implications in treating neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.
作用機序
The mechanism of action of 5-Bromo-7-chloroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). The compound inhibits DAAO by binding to its active site, preventing the enzyme from catalyzing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels and has potential therapeutic applications in neurological disorders .
類似化合物との比較
Similar Compounds
Quinoxaline-2,3-dione: A parent compound with similar inhibitory activity against DAAO.
5-Bromoquinoxaline-2,3-dione: Lacks the chlorine atom but shares similar chemical properties.
7-Chloroquinoxaline-2,3-dione: Lacks the bromine atom but has comparable reactivity.
Uniqueness
5-Bromo-7-chloroquinoxaline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding affinity to molecular targets. This dual substitution pattern can enhance its inhibitory potency and selectivity compared to similar compounds .
特性
分子式 |
C8H2BrClN2O2 |
|---|---|
分子量 |
273.47 g/mol |
IUPAC名 |
5-bromo-7-chloroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2BrClN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H |
InChIキー |
MOTFGGKHNIHYLL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=NC(=O)C(=O)N=C21)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




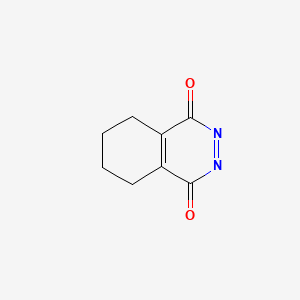



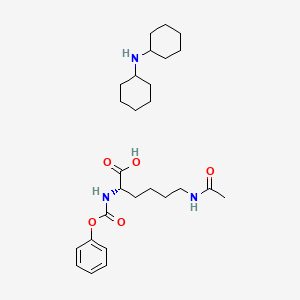



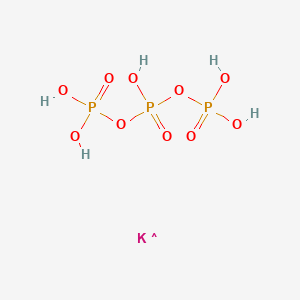
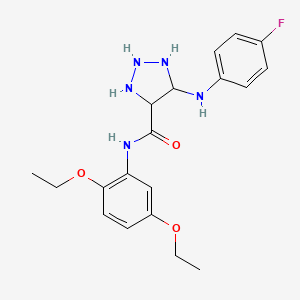
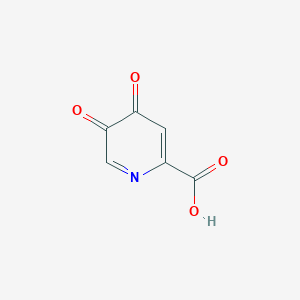
![5-chloro-N-{2-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B12344398.png)
